
Quinazoline
Overview
Description
Quinazoline (1,3-diazanaphthalene) is a bicyclic heterocyclic compound comprising fused benzene and pyrimidine rings (C₈H₆N₂) . It is a versatile scaffold in medicinal chemistry due to its broad pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . This compound derivatives, such as gefitinib and erlotinib, are clinically approved EGFR inhibitors for cancer therapy . Its synthetic flexibility allows diverse substitutions, enabling targeted drug design .
Scientific Research Applications
Medicinal Chemistry Applications
Quinazolines have garnered attention in medicinal chemistry for their potential as therapeutic agents. They exhibit a wide range of biological activities, including:
- Anticancer Activity : Quinazoline derivatives like 4-aminothis compound have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. These compounds demonstrate significant antitumor activity with IC50 values in the nanomolar range .
- Antiviral Properties : Certain this compound derivatives have shown effectiveness against viral infections, including HIV and other viral pathogens .
- Antimicrobial Effects : Quinazolines possess antibacterial and antifungal properties, making them valuable in treating infections .
- Anti-inflammatory and Analgesic Properties : Their ability to inhibit inflammatory pathways has led to the development of this compound-based drugs for pain management .
Structural Variations and Their Implications
The pharmacological efficacy of quinazolines is significantly influenced by their structural modifications. Key positions on the this compound ring are critical for enhancing bioactivity:
- Position 2 : Substituents at this position can lead to increased anti-viral and anti-hypertensive activities .
- Position 4 : Modifications here are associated with improved anti-cancer potency .
- Position 6 : The introduction of electron-rich substituents can enhance antibacterial activity .
Table 1: Structural Modifications and Their Biological Activities
Position | Modification Type | Biological Activity |
---|---|---|
2 | Heterocyclic substitutions | Anti-viral, anti-bacterial |
4 | Lipophilic groups | Enhanced anti-cancer |
6 | Electron-rich substituents | Increased antibacterial |
8 | Phenyl ring | Improved anti-cancer |
Approved Drugs Containing this compound
Several this compound-based drugs have been approved for clinical use, showcasing their therapeutic potential:
- Prazosin Hydrochloride : Used primarily for hypertension management .
- Doxazosin Mesylate : Another antihypertensive agent with additional applications in benign prostatic hyperplasia .
- Terazosin Hydrochloride : Similar to doxazosin, it is effective in treating hypertension and urinary retention due to prostate enlargement .
Case Study 1: Anticancer Activity
A study demonstrated that a series of novel 6-alkoxy-4-substituted-aminoquinazolines exhibited potent EGFR kinase inhibitory activity, leading to significant tumor growth inhibition in preclinical models. The introduction of a β-halopropionamide chain at the sixth position enhanced the inhibitory effects compared to the parent compound .
Case Study 2: Antiviral Research
Research investigating this compound derivatives as potential anti-SARS-CoV-2 agents revealed promising results, indicating that certain compounds could inhibit viral replication effectively. This highlights the versatility of quinazolines in addressing emerging infectious diseases .
Future Directions in this compound Research
The ongoing exploration of this compound derivatives holds promise for developing new therapeutic agents. Future research may focus on:
- Targeted Drug Design : Utilizing computer-aided drug design (CADD) to optimize structures for specific biological targets.
- Combination Therapies : Investigating the synergistic effects of quinazolines with other pharmacological agents to enhance efficacy against complex diseases like cancer and viral infections.
- Sustainable Synthesis : Developing eco-friendly synthetic methods for producing quinazolines to meet growing pharmaceutical demands sustainably.
Mechanism of Action
The mechanism of action of quinazoline derivatives varies depending on their specific biological target:
Anticancer Activity: this compound derivatives inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival.
Antibacterial Activity: this compound derivatives can inhibit bacterial enzymes and disrupt bacterial cell wall synthesis, leading to bacterial cell death.
Anti-inflammatory Activity: this compound compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Isomeric Diazanaphthalenes
Quinazoline belongs to the diazanaphthalene family, which includes three isomeric forms differing in nitrogen atom positions:
Key Differences :
- Electron Distribution: this compound’s pyrimidine ring enhances hydrogen bonding with biological targets (e.g., Cys919 in kinases), critical for its anticancer activity . Quinoxaline’s pyrazine ring facilitates π-π stacking in DNA intercalation .
- Bioavailability : this compound derivatives exhibit high gastrointestinal absorption and BBB permeability, whereas phthalazines often require structural modifications for optimal bioavailability .
Pharmacological Activity Comparison
Anticancer Activity
- This compound : Targets EGFR, VEGFR, and HDACs. Derivatives like lapatinib show dual kinase inhibition .
- Quinoxaline: Less prominent in oncology but exhibits activity via DNA intercalation (e.g., echinomycin) .
- Cinnoline: Limited anticancer use but explored for anti-inflammatory applications .
Antimicrobial Activity
- This compound : Broad-spectrum activity; 8-methyl-substituted derivatives inhibit mycobacterial growth (MIC: 2–20 µM) .
- Quinoline: Outperforms this compound in anti-tubercular activity (e.g., 6-OH quinoline vs. This compound derivatives) .
Anti-Inflammatory Activity
- This compound: 4(3H)-quinazolinone derivatives inhibit COX-2 (IC₅₀: 0.8–3.2 µM) .
- Cinnoline: 3-(4-piperazinyl)cinnolines show moderate COX inhibition .
Physicochemical Properties
Property | This compound | Quinoxaline | Cinnoline | Phthalazine |
---|---|---|---|---|
LogP | 1.46 | 1.12 | 1.08 | 1.20 |
TPSA (Ų) | 25.78 | 32.67 | 45.75 | 38.91 |
Water Solubility | Moderate | High | Low | Moderate |
BBB Permeation | Yes | No | No | No |
Case Studies: this compound vs. Quinoline
In anti-tubercular studies, 6-OH quinoline (7) demonstrated superior activity (MIC: 5 µM) compared to its this compound analog (1) (MIC: >20 µM) . Fluorine substitution on this compound’s phenyl ring (compounds 8–10) improved potency (MIC: 2–10 µM), highlighting the role of electronic effects .
Biological Activity
Quinazoline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound and its derivatives, including their mechanisms of action, therapeutic potentials, and recent advancements in research.
Chemical Structure and Derivatives
This compound is characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Various derivatives of this compound, particularly quinazolinones, have been synthesized to enhance biological activity. These modifications often involve substituents that can influence the compound's interaction with biological targets.
Pharmacological Activities
This compound and its derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : this compound derivatives have shown promising results against various cancer cell lines. For instance, compounds targeting the epidermal growth factor receptor (EGFR) demonstrated potent inhibition with IC50 values as low as 0.096 μM against MCF-7 breast cancer cells . A study highlighted the anticancer efficacy of a quinazolinone-chalcone derivative that induced cell cycle arrest in pancreatic cancer cells .
- Antimicrobial Activity : this compound derivatives have been evaluated for their antibacterial and antifungal properties. Certain compounds exhibited significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.78 to 12.5 μg/mL . Additionally, this compound-based hybrids showed effectiveness against various fungal strains.
- Anti-inflammatory Activity : Several studies indicate that this compound derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . Compounds have been synthesized that demonstrate high selectivity for cyclooxygenase enzymes (COX-1/COX-2), making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs).
- Antidiabetic Activity : Research has identified this compound derivatives as effective inhibitors of alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. These compounds may provide therapeutic benefits in managing diabetes by regulating blood glucose levels .
- Antimalarial and Antitubercular Activity : Recent investigations have revealed that certain this compound derivatives exhibit significant antimalarial activity against Plasmodium falciparum and antitubercular activity against multi-drug-resistant strains of Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is heavily influenced by their chemical structure. SAR studies have shown that the presence of bulky substituents can enhance the potency of these compounds. For example, modifications at specific positions on the this compound ring can lead to improved binding affinity to target proteins, thereby increasing their therapeutic efficacy .
Case Study 1: Anticancer Quinazolines
A series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and tested for anticancer activity. The most potent compound demonstrated an IC50 value of 0.096 μM against EGFR, highlighting its potential as an anticancer agent .
Case Study 2: Antitubercular Quinazolines
In a study focusing on anti-tuberculosis agents, researchers synthesized 24 quinazolinone benzoates. Four compounds showed significant anti-tubercular activity, validating the potential of this compound derivatives in treating resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for quinazoline derivatives in academic laboratory settings?
- Methodology : Begin with one-pot cyclization using anthranilic acid derivatives and formamide under reflux conditions (120°C, 6–8 hrs). Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS). For scalability, optimize solvent systems (e.g., ethanol/water mixtures) to improve yield (65–85%) and reduce byproducts .
Q. How can researchers validate this compound structural modifications using spectroscopic techniques?
- Methodology : Combine UV-Vis spectroscopy (λmax 260–300 nm for aromatic systems) with IR (C=N stretch at 1600–1650 cm). For ambiguous cases, employ 2D NMR (e.g., HSQC, HMBC) to resolve regiochemical uncertainties in substituted quinazolines. Cross-validate with X-ray crystallography when single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary screening of this compound-based kinase inhibitors?
- Methodology : Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) with recombinant EGFR or VEGFR2 enzymes. Normalize inhibition rates against positive controls (gefitinib for EGFR). Include dose-response curves (IC values) and assess selectivity via kinase profiling panels (≥10 related kinases) to minimize off-target effects .
Advanced Research Questions
Q. How can QSAR models improve the design of this compound derivatives with enhanced antimalarial activity?
- Methodology : Develop 2D-QSAR models using descriptors like topological polar surface area (TPSA) and LogP. Train models with a dataset of 50+ derivatives tested against Plasmodium falciparum 3D6. Validate predictive power via leave-one-out cross-validation (R > 0.8). Integrate molecular docking (AutoDock Vina) to identify PfPMT protein binding hotspots (e.g., hydrophobic pockets) for rational ligand modifications .
Q. What strategies resolve contradictions in reported this compound cytotoxicity data across cell lines?
- Methodology : Perform meta-analysis of IC values from ≥5 independent studies. Stratify data by cell type (e.g., HeLa vs. MCF-7), exposure time (24–72 hrs), and serum concentration (5–10% FBS). Use ANOVA to identify statistically significant variables (p < 0.05). Validate hypotheses via comparative cytotoxicity assays under standardized conditions .
Q. How do pharmacokinetic parameters influence the translational potential of this compound drug candidates?
- Methodology : Conduct ADMET studies:
- Absorption : Caco-2 cell permeability assays (Papp > 1 × 10 cm/s).
- Metabolism : Microsomal stability tests (human liver microsomes, t > 30 mins).
- Toxicity : Ames test for mutagenicity and hERG binding assays (IC > 10 μM). Prioritize compounds with >30% oral bioavailability in rodent models .
Q. Data Analysis & Reproducibility
Q. What statistical frameworks are critical for interpreting this compound bioactivity data?
- Methodology : Apply non-linear regression (GraphPad Prism) for dose-response curves. Use principal component analysis (PCA) to reduce dimensionality in high-throughput screening datasets. For reproducibility, adhere to FAIR principles: publish raw spectral data (NMR, MS) in repositories like ChemSpider or Zenodo .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodology : Implement quality control protocols:
- Purity : HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase).
- Consistency : Track melting points (±2°C deviation) and crystalline forms (PXRD). Document deviations in electronic lab notebooks (ELNs) for retrospective analysis .
Q. Ethical & Collaborative Considerations
Q. What guidelines ensure ethical reporting of this compound research with dual-use potential?
- Methodology : Follow WHO’s Chemical Weapons Convention (CWC) guidelines for toxicological studies. Disclose all synthetic routes and safety data in supplementary materials. Collaborate with institutional biosafety committees to review protocols before publication .
Q. How can interdisciplinary teams enhance this compound-based drug discovery?
Properties
IUPAC Name |
quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVCLYRUEFBMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075214 | |
Record name | Quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-82-7 | |
Record name | Quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINAZOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB9QUR18NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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